molecular formula C45H36O18 B15333596 Methylenedisalicyclic acid (mixture of isomers)

Methylenedisalicyclic acid (mixture of isomers)

Cat. No.: B15333596
M. Wt: 864.8 g/mol
InChI Key: AWELRGFRJWMABZ-UHFFFAOYSA-N
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Description

Methylenedisalicylic acid is an organic compound known for its unique structure, which consists of two salicylic acid molecules connected by a methylene bridge. This compound is notable for its applications in various fields, including chemistry, biology, and industry. Methylenedisalicylic acid is often studied for its potential as a corrosion inhibitor and its antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylenedisalicylic acid can be synthesized through the reaction of salicylic acid with formaldehyde under acidic conditions. The reaction typically involves the use of concentrated sulfuric acid as a catalyst. The process can be summarized as follows:

Industrial Production Methods

Industrial production of methylenedisalicylic acid follows a similar synthetic route but on a larger scale. The process involves:

    Leaching: Extracting the compound from a premix.

    Concentrating: Increasing the concentration of the compound.

    Complexing and Extracting: Forming complexes and extracting the desired product.

    Drying and Adding Salt: Final steps to purify and stabilize the compound.

Chemical Reactions Analysis

Types of Reactions

Methylenedisalicylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Methylenedisalicylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which methylenedisalicylic acid exerts its effects involves its ability to interact with metal surfaces and microbial cell walls. The compound forms a protective layer on metal surfaces, preventing corrosion. In microbial cells, it disrupts cell wall synthesis, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methylenedisalicylic acid is unique due to its dual functionality as both a corrosion inhibitor and an antimicrobial agent. Its ability to form stable complexes with metals and its effectiveness against a broad spectrum of microorganisms make it a valuable compound in various applications .

Properties

Molecular Formula

C45H36O18

Molecular Weight

864.8 g/mol

IUPAC Name

3-[(3-carboxy-2-hydroxyphenyl)methyl]-2-hydroxybenzoic acid;3-[(3-carboxy-4-hydroxyphenyl)methyl]-2-hydroxybenzoic acid;5-[(3-carboxy-4-hydroxyphenyl)methyl]-2-hydroxybenzoic acid

InChI

InChI=1S/3C15H12O6/c16-12-3-1-8(6-10(12)14(18)19)5-9-2-4-13(17)11(7-9)15(20)21;16-12-8(3-1-5-10(12)14(18)19)7-9-4-2-6-11(13(9)17)15(20)21;16-12-5-4-8(7-11(12)15(20)21)6-9-2-1-3-10(13(9)17)14(18)19/h1-4,6-7,16-17H,5H2,(H,18,19)(H,20,21);1-6,16-17H,7H2,(H,18,19)(H,20,21);1-5,7,16-17H,6H2,(H,18,19)(H,20,21)

InChI Key

AWELRGFRJWMABZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)O)CC2=CC(=C(C=C2)O)C(=O)O.C1=CC(=C(C(=C1)C(=O)O)O)CC2=C(C(=CC=C2)C(=O)O)O.C1=CC(=C(C=C1CC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O

Origin of Product

United States

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